molecular formula C8H7N5O B1482531 4-(azidomethyl)-3-(furan-3-yl)-1H-pyrazole CAS No. 2098018-18-7

4-(azidomethyl)-3-(furan-3-yl)-1H-pyrazole

Cat. No. B1482531
CAS RN: 2098018-18-7
M. Wt: 189.17 g/mol
InChI Key: OCJLWTISKKXKDE-UHFFFAOYSA-N
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Description

The compound “4-(azidomethyl)-3-(furan-3-yl)-1H-pyrazole” is a complex organic molecule that contains a furan ring and a pyrazole ring. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The pyrazole ring is a five-membered ring with two nitrogen atoms. The azidomethyl group (-CH2N3) is a functional group that contains an azide (N3) group attached to a methylene (CH2) group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan and pyrazole rings, along with the azidomethyl group. The furan ring contributes to the aromaticity of the molecule, while the azide group could potentially participate in click reactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the furan ring, the pyrazole ring, and the azidomethyl group. The furan ring can undergo electrophilic aromatic substitution reactions, while the azide group can participate in click reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the furan and pyrazole rings could contribute to its aromaticity and potentially its stability. The azidomethyl group could influence its reactivity .

Scientific Research Applications

Organic Synthesis

4-(Azidomethyl)-3-(furan-3-yl)-1H-pyrazole: is a compound with potential applications in organic synthesis. Its azide group can act as a versatile precursor for the introduction of various functional groups through click chemistry reactions . This makes it valuable for constructing complex molecules for pharmaceuticals and agrochemicals.

Catalysis

The pyrazole ring present in the compound is known to coordinate with metals, forming complexes that can be used as catalysts in various chemical reactions . These catalytic systems could be employed in processes such as carbon-hydrogen bond activation and oxidation reactions.

Safety and Hazards

As with any chemical compound, handling “4-(azidomethyl)-3-(furan-3-yl)-1H-pyrazole” would require appropriate safety measures. The specific safety and hazard information would depend on various factors including its reactivity, toxicity, and volatility .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of more complex molecules or in various chemical reactions .

properties

IUPAC Name

4-(azidomethyl)-5-(furan-3-yl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O/c9-13-11-4-7-3-10-12-8(7)6-1-2-14-5-6/h1-3,5H,4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJLWTISKKXKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=C(C=NN2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(azidomethyl)-3-(furan-3-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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